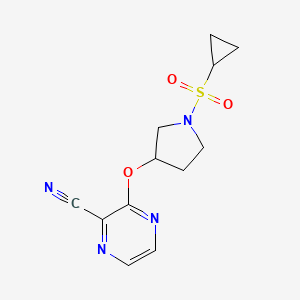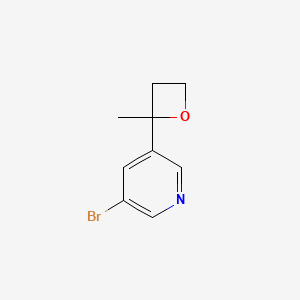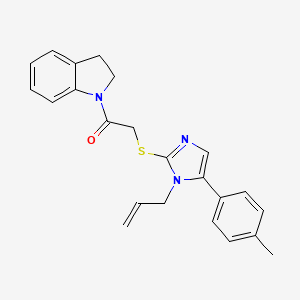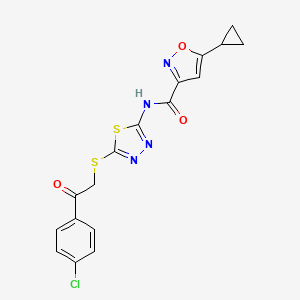
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring, for instance, can undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
Research in heterocyclic chemistry often focuses on the synthesis and characterization of novel compounds with potential biological activities. For instance, the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications demonstrates the interest in developing new molecules with potential therapeutic benefits (Darwish et al., 2014). These studies typically involve detailed characterization using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure of synthesized compounds.
Antimicrobial Evaluation
Several studies evaluate the antimicrobial properties of newly synthesized compounds. For example, compounds synthesized from pyridine and fused pyridine derivatives have been tested for their antibacterial and antifungal activities, showing promising results against various microorganisms (Al-Issa, 2012). This area of research is crucial for the discovery of new antimicrobial agents that can combat resistant strains of bacteria and fungi.
Anticancer Activity
The exploration of new compounds for their anticancer activity is another significant area of research. Synthesis and evaluation of heterocyclic compounds based on specific scaffolds, like 1-cyanoacetyl-3,5-dimethylpyrazole, have led to the identification of molecules with potential anticancer properties (Metwally et al., 2016). These studies aim to expand the arsenal of chemotherapeutic agents with novel mechanisms of action and improved selectivity for cancer cells.
Material Science Applications
The reactivity of [C, N, O]-containing molecules with silicon surfaces, as investigated in studies on the development of thin films for SiC, SiN, SiO, SiCN, and diamond, highlights the importance of organic compounds in materials science (Lu & Lin, 2002). These interactions are key to understanding and improving the properties of materials used in electronics, coatings, and other technological applications.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c13-7-11-12(15-5-4-14-11)19-9-3-6-16(8-9)20(17,18)10-1-2-10/h4-5,9-10H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGYOMQCMMTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2946947.png)
![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)
![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2946953.png)




![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2946959.png)
![Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate](/img/structure/B2946960.png)

